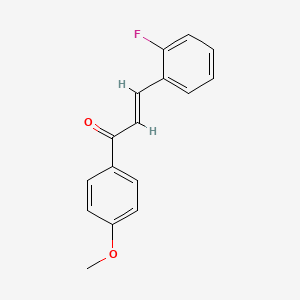

(2E)-3-(2-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO2/c1-19-14-9-6-13(7-10-14)16(18)11-8-12-4-2-3-5-15(12)17/h2-11H,1H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYYDRVIKSEUEF-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-fluoroacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Various substituted chalcones or other aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Chalcones are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound (2E)-3-(2-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has been investigated for:

- Anticancer Activity : Research indicates that chalcone derivatives can inhibit cancer cell proliferation. A study demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

- Antimicrobial Properties : This compound has shown potential as an antibacterial agent. In vitro studies revealed that chalcone derivatives can effectively combat drug-resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Material Science Applications

The unique structure of this compound contributes to its utility in materials science:

- Nonlinear Optical Properties : Chalcones have been studied for their nonlinear optical (NLO) properties, which are crucial for applications in photonics. The molecular structure allows for significant second-order and third-order NLO responses, making them suitable for optoelectronic devices .

Table 1: Nonlinear Optical Properties of Chalcone Derivatives

| Compound Name | Second-order NLO Coefficient | Third-order NLO Coefficient |

|---|---|---|

| (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | High | Moderate |

| This compound | Moderate | High |

Organic Electronics Applications

Due to their electronic properties, chalcones are also explored in organic electronics:

- Organic Light Emitting Diodes (OLEDs) : Chalcones can serve as emissive materials in OLEDs due to their ability to emit light upon excitation. The incorporation of electron-donating and electron-withdrawing groups enhances their photoluminescent properties .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various chalcone derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of breast cancer cells through apoptosis induction mechanisms.

Case Study 2: Nonlinear Optical Properties

Research documented in the Journal of Materials Science detailed the synthesis and characterization of this compound, revealing its potential for use in NLO devices. The study highlighted its high second-order susceptibility, making it a candidate for future photonic applications.

Mechanism of Action

The mechanism of action of (2E)-3-(2-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcones with structural similarities to (2E)-3-(2-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one have been investigated for their structure-activity relationships (SAR) and physicochemical properties. Key comparisons are outlined below:

Structural and Functional Group Comparisons

Key Observations

Electronegativity and Substitution Position :

- Substitutions at the para position of Ring B with electronegative groups (e.g., fluorine in 2n and 2j) correlate with higher potency in anticancer assays compared to methoxy-substituted analogs (e.g., 2h and 2p) . The target compound’s ortho-fluorine on Ring B may reduce activity due to steric hindrance or weaker electronic effects.

- Methoxy groups on Ring A (as in the target compound) are associated with reduced cytotoxicity when combined with bulky substituents (e.g., iodine in 2h and 2n) .

Leishmanicidal and Antimicrobial Activity :

- Hybrid chalcones like (2E)-3-(4-fluoro-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (4n) exhibit activity against Leishmania spp., though quantitative data are lacking. The target compound’s fluorine and methoxy groups may enhance membrane permeability or target binding .

Crystallographic and Geometric Similarities :

- The geometry of (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one closely matches that of the target compound, suggesting similar packing efficiencies and solubility profiles .

Biological Activity

The compound (2E)-3-(2-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one , also known as a derivative of chalcone, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHF O

- Molecular Weight : 256.27 g/mol

- CAS Number : 102692-37-5

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. Notably, it exhibits considerable activity against breast cancer cells, particularly MCF-7 and MDA-MB-231 cell lines.

Table 1: Antiproliferative Activity Summary

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 23 - 33 | Tubulin polymerization inhibition |

| MDA-MB-231 | 10 - 33 | Apoptosis induction |

The biological activity of this compound is primarily attributed to its ability to interact with tubulin, disrupting microtubule dynamics. This interaction leads to cell cycle arrest and apoptosis in cancer cells.

Key Findings:

- Tubulin Interaction : The compound binds to the colchicine site on tubulin, inhibiting polymerization and leading to microtubule destabilization, which is crucial for mitosis.

- Cell Cycle Arrest : Flow cytometry studies demonstrate that treatment with this compound results in G phase arrest in MCF-7 cells.

- Apoptotic Effects : The compound induces apoptosis through the activation of caspases and the release of cytochrome c from mitochondria.

Case Studies

A series of experiments have been conducted to evaluate the efficacy of this compound in vitro:

Study 1: Breast Cancer Cell Lines

In a comparative study against standard chemotherapeutics, the compound showed IC values comparable to those of well-known agents like combretastatin A-4 (CA-4), demonstrating its potential as a lead compound for further development.

Study 2: Mechanistic Insights

Further investigations revealed that the compound not only inhibits tubulin polymerization but also affects the expression levels of proteins involved in apoptosis, including Bcl-2 and Bax. This dual mechanism enhances its antiproliferative efficacy.

Q & A

Q. What are the common synthetic routes for (2E)-3-(2-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, and how are reaction conditions optimized?

The synthesis typically follows a Claisen-Schmidt condensation between a substituted acetophenone and an aromatic aldehyde. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol, methanol) enhance reaction efficiency .

- Catalysts : Base catalysts like NaOH or KOH are used, with concentrations adjusted to balance yield and side reactions .

- Temperature : Moderate heating (60–80°C) accelerates enone formation while minimizing decomposition . For analogs, microwave-assisted synthesis has been explored to reduce reaction time and improve regioselectivity .

Q. How is the structure of this compound characterized in academic research?

Structural elucidation involves:

Q. What are the key chemical reactions and derivatives of this compound?

The α,β-unsaturated ketone backbone enables diverse transformations:

- Reduction : Catalytic hydrogenation (Pd/C, H) yields saturated ketones or alcohols, useful for probing structure-activity relationships .

- Oxidation : Epoxidation (e.g., with m-CPBA) generates epoxides for pharmacological studies .

- Electrophilic substitution : Halogenation or nitration on aromatic rings modifies electronic properties, impacting bioactivity . Derivatives like halogen-substituted analogs (e.g., 4-chloro or 4-bromo) show enhanced antimicrobial activity compared to the parent compound .

Advanced Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Common issues include:

- Disorder in aromatic rings : Fluorine or methoxy groups may exhibit positional disorder, resolved via partial occupancy refinement in SHELXL .

- Thermal motion : High displacement parameters in flexible substituents (e.g., methoxy groups) are modeled using anisotropic ADPs .

- Twinned crystals : Integration of twin laws (e.g., via PLATON) improves data quality for non-merohedral twinning . Validation tools like R and GooF ensure model reliability, with acceptable R values < 0.06 for high-resolution datasets .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in MIC (Minimum Inhibitory Concentration) or IC values often stem from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines) for antimicrobial testing to control inoculum size and growth conditions .

- Efflux pump interference : Use real-time ethidium bromide accumulation assays to quantify efflux inhibition, as seen in S. aureus studies .

- Solubility limitations : Pre-solubilize compounds in DMSO (<1% v/v) to avoid false negatives in cell-based assays . Meta-analyses comparing structural analogs (e.g., 4-methoxy vs. 2,4-dimethoxy derivatives) can isolate substituent effects on activity .

Q. What computational methods aid in predicting nonlinear optical (NLO) properties or binding interactions?

- DFT calculations : Gaussian09 or ORCA software models hyperpolarizability (β) using B3LYP/6-311++G(d,p) basis sets, correlating with experimental SHG (Second Harmonic Generation) data .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like DNA gyrase or β-tubulin, guided by crystallographic poses of similar chalcones .

- Hirshfeld surface analysis : CrystalExplorer maps intermolecular interactions (e.g., C–H⋯O/F) influencing packing and stability .

Q. What methodological pitfalls should be avoided when evaluating antioxidant activity?

- DPPH assay artifacts : Control light exposure and reaction time (30–60 min) to prevent radical quenching by solvents like methanol .

- Concentration gradients : Use serial dilutions (0.195–100 µM) to avoid saturation effects, as seen in chalcone studies .

- Reference standards : Include ascorbic acid or Trolox to normalize scavenging activity (% inhibition) and ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.